

Application Notes and Protocols for BAL-30072

Agar Dilution Susceptibility Testing

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Compound of Interest

Compound Name: **BAL-30072**

Cat. No.: **B605906**

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Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, which involves the inhibition of multiple penicillin-binding proteins (PBPs), makes it a promising candidate for the treatment of challenging infections.^[1] Accurate determination of its in vitro activity is crucial for both clinical and research applications. The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. These application notes provide a detailed protocol for performing agar dilution susceptibility testing of **BAL-30072**, along with data presentation and visualization of its mechanism of action.

Mechanism of Action

BAL-30072 is a monocyclic β -lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Unlike other monobactams that primarily target PBP3, **BAL-30072** has a high affinity for PBP3 and also inhibits the bifunctional penicillin-binding proteins PBP1a and PBP1b.^[1] This multi-targeted approach leads to the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with agents that only inhibit PBP3.^[1]

Spectrum of Activity

BAL-30072 has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative pathogens, including:

- *Pseudomonas aeruginosa* (including MDR and carbapenem-resistant strains)[2][3]
- *Acinetobacter baumannii* (including MDR and carbapenem-resistant strains)
- *Enterobacteriaceae* (including strains producing extended-spectrum β -lactamases (ESBLs), and carbapenemases such as KPC and metallo- β -lactamases)
- *Stenotrophomonas maltophilia*
- *Burkholderia* spp.

Data Presentation: In Vitro Susceptibility of Gram-Negative Pathogens to **BAL-30072**

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **BAL-30072** against various Gram-negative isolates as determined by broth and agar dilution methods.

Table 1: MIC50 and MIC90 Values of **BAL-30072** Against Key Gram-Negative Pathogens

Organism	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Pseudomonas aeruginosa	206	0.25	1	
Acinetobacter baumannii	-	4	>64	
KPC-possessing Klebsiella pneumoniae	-	4	>64	
Enterobacteriaceae	181	2	>32	
MDR Acinetobacter spp.	-	-	4	
MDR P. aeruginosa	-	-	8	

Table 2: **BAL-30072** MICs for Specific Carbapenemase-Producing Enterobacteriaceae Strains

Organism and Resistance Mechanism	MIC (µg/mL)	Reference
Escherichia coli (NDM-1)	1	
Klebsiella pneumoniae (KPC)	-	
Pseudomonas aeruginosa (VIM-1 + AmpC)	-	
Escherichia coli (CTX-M-15)	-	
Escherichia coli (TEM-3)	-	
Escherichia coli (TEM-5)	-	

Table 3: **BAL-30072** MICs for Specific *Acinetobacter baumannii* Strains

Strain	Meropenem Susceptibility	BAL-30072 MIC (µg/mL)	Reference
AB307-0294	Susceptible	-	
AB8407	Susceptible	-	
AB1697	Resistant	-	
AB3340	Resistant	-	
AB0057	Resistant	>64	

Experimental Protocols

Agar Dilution Susceptibility Testing Protocol for **BAL-30072**

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

- **BAL-30072** analytical powder
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes (100 mm or 150 mm)
- Sterile deionized water
- Sterile tubes for serial dilutions
- Micropipettes and sterile tips
- Inoculum preparation tubes (e.g., sterile saline or broth)
- 0.5 McFarland turbidity standard

- Inoculator (e.g., Steers-Foltz replicator) or calibrated loops
- Bacterial isolates for testing
- Quality Control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853)
- Incubator (35 ± 2 °C)

2. Preparation of **BAL-30072** Stock Solution

- Aseptically weigh a precise amount of **BAL-30072** powder.
- Reconstitute the powder with a suitable solvent (as recommended by the manufacturer, typically sterile deionized water) to a known concentration (e.g., 1280 µg/mL).
- Ensure the stock solution is thoroughly dissolved.

3. Preparation of Agar Plates

- Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50 °C in a water bath.
- Prepare a series of twofold dilutions of the **BAL-30072** stock solution in sterile deionized water.
- For each desired final concentration, add 1 part of the diluted **BAL-30072** solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
- Pour the agar-drug mixture into sterile petri dishes to a depth of 3-4 mm.
- Also, prepare a drug-free control plate.
- Allow the agar to solidify at room temperature.
- Plates should be used on the day of preparation.

4. Inoculum Preparation

- From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5×10^8 CFU/mL).
- Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot on the agar surface.

5. Inoculation of Plates

- Using an inoculator, apply the prepared bacterial suspensions to the surface of the agar plates, starting with the drug-free control plate and progressing to the plates with increasing concentrations of **BAL-30072**.
- Each spot should contain approximately 1-2 μ L of the diluted inoculum.
- Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation

- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

7. Interpretation of Results

- The MIC is the lowest concentration of **BAL-30072** that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
- Growth on the drug-free control plate must be confirmed for the test to be valid.

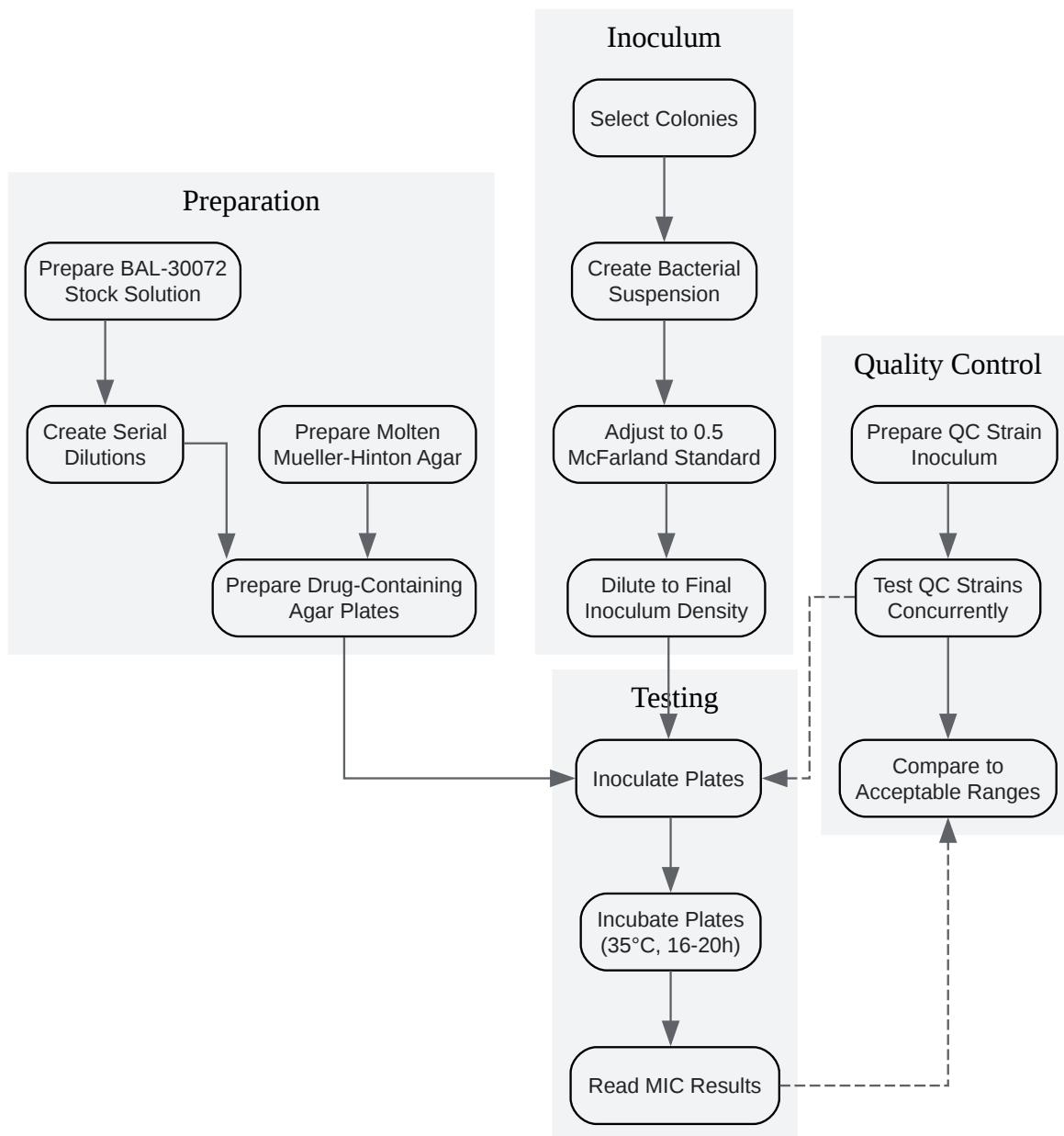
8. Quality Control

- Concurrently test the recommended QC strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with each batch of tests.

- The resulting MICs for the QC strains should fall within the established acceptable ranges. As of the last update, specific CLSI or EUCAST-defined QC ranges for **BAL-30072** have not been published. Laboratories should establish their own internal QC ranges based on method validation.

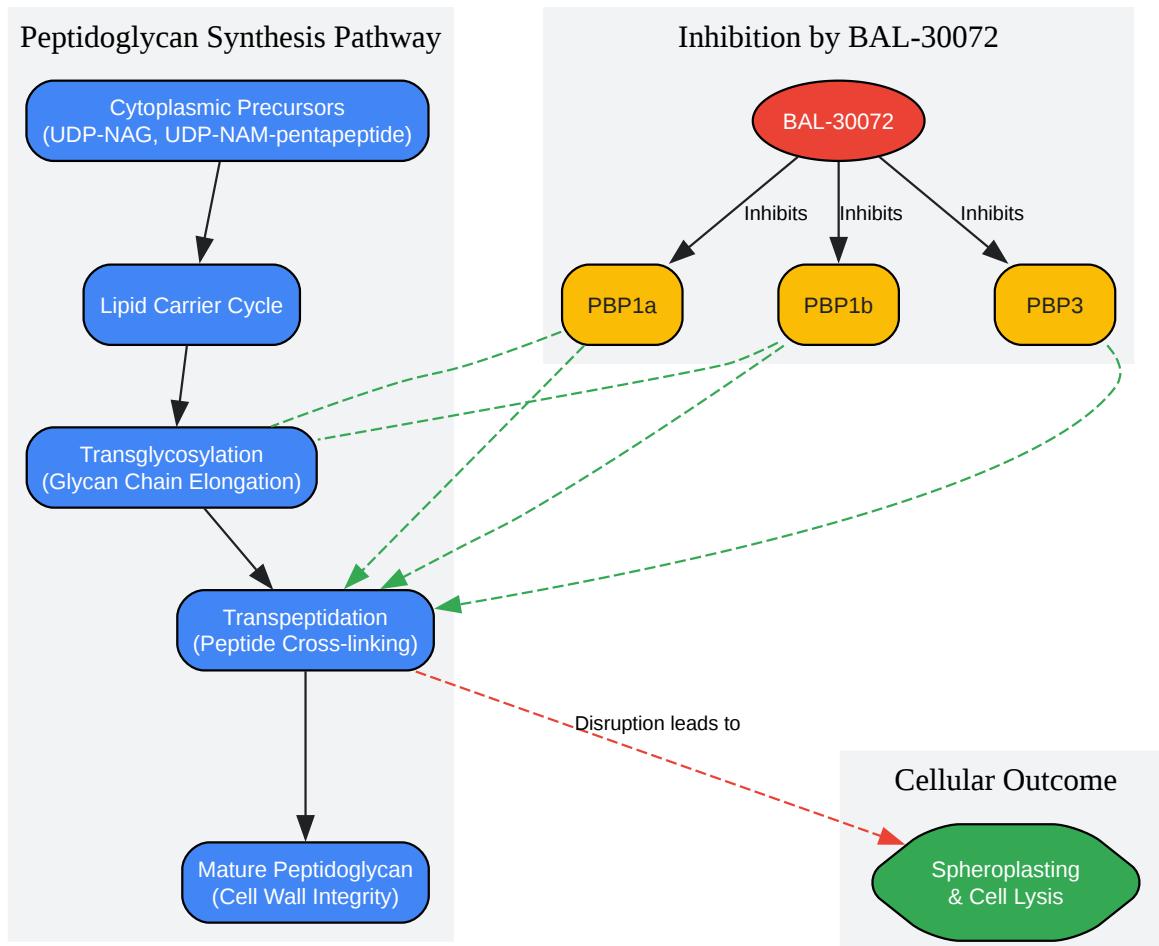
Mandatory Visualizations

Experimental Workflow for Agar Dilution Testing

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Caption: Workflow for **BAL-30072** agar dilution susceptibility testing.

Signaling Pathway of BAL-30072 Action

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Caption: Mechanism of action of **BAL-30072** via inhibition of PBPs.

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References

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- 2. In vitro activity of the siderophore monosulfactam BAL30072 against contemporary Gram-negative pathogens from New York City, including multidrug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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